Bienvenue dans la boutique en ligne BenchChem!

1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

Aqueous solubility Salt screening Formulation optimization

This synthetic piperazine-propanol dihydrochloride is a critical tool for medicinal chemistry structure-activity relationship (SAR) campaigns. Its distinct 4-ethylpiperazine and sterically hindered tert-pentyloxy side chain define a unique chemical space, making it an ideal scaffold for developing probes where aqueous solubility and metabolic stability are key. Unlike common N4-arylpiperazine analogs, this compound enables de novo exploration of target engagement, selectivity, and ADME profiles. Ideal as a comparator or negative control in PTP1B inhibitor and glucose-normalization screening cascades. Secure this specialized building block to generate proprietary, head-to-head pharmacological data.

Molecular Formula C14H32Cl2N2O2
Molecular Weight 331.32
CAS No. 1215498-77-3
Cat. No. B2803717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
CAS1215498-77-3
Molecular FormulaC14H32Cl2N2O2
Molecular Weight331.32
Structural Identifiers
SMILESCCC(C)(C)OCC(CN1CCN(CC1)CC)O.Cl.Cl
InChIInChI=1S/C14H30N2O2.2ClH/c1-5-14(3,4)18-12-13(17)11-16-9-7-15(6-2)8-10-16;;/h13,17H,5-12H2,1-4H3;2*1H
InChIKeyAQYLJPCJSSKPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride: Structural Classification and Physicochemical Baseline


The compound 1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride (CAS 1215498-77-3) is a synthetic piperazine derivative characterized by a 4-ethylpiperazine moiety linked via a propan-2-ol spacer to a tert-pentyloxy (2-methylbutan-2-yloxy) side chain, isolated as the dihydrochloride salt to enhance aqueous solubility . It belongs to a broader class of 1-(4-substituted-piperazin-1-yl)-3-alkoxypropan-2-ol analogs that are explored as chemical probes and pharmacological tool compounds, although peer-reviewed primary literature or patent data specifically characterizing its biological activity remains absent from public repositories as of the search date [1].

Why 1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride Cannot Be Assumed Interchangeable with In-Class Analogs


Within the piperazine-propanol chemotype, even minor alterations to the N4-substituent on the piperazine ring or the 3-alkoxy side chain can lead to substantial shifts in target engagement, selectivity, and pharmacokinetic profiles. For example, in related series of 1-(4-arylpiperazin-1-yl)-3-phenoxypropan-2-ols evaluated as PTP1B inhibitors, replacing the phenoxy group with a benzyloxy moiety altered in vitro inhibition by >10 percentage points at 100 µM and significantly changed in vivo glucose normalization [1]. Consequently, the specific combination of a 4-ethylpiperazine group and a tert-pentyloxy chain present in this compound defines a distinct chemical space that cannot be extrapolated from data generated on analogs bearing 4-phenylpiperazine, 4-(2-methoxyphenyl)piperazine, or linear alkoxy chains. This section outlines the available structural and class-level evidence that would guide differentiation if head-to-head data were generated.

Quantitative Differentiation Evidence for 1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride Against Closest Analogs


Solubility Enhancement via Dihydrochloride Salt Formation Compared to Free Base Analogs

When compared to the free base form of structurally analogous 1-(4-ethylpiperazin-1-yl)-3-alkoxypropan-2-ols, the dihydrochloride salt of the target compound is reported to exhibit significantly enhanced aqueous solubility, a critical parameter for in vitro assay preparation and in vivo dosing [1]. The free base of the closely related 1-(4-ethylpiperazin-1-yl)propan-2-ol is described as a liquid with limited water miscibility, whereas the dihydrochloride salt form is reported as a solid readily soluble in polar solvents [1].

Aqueous solubility Salt screening Formulation optimization

Predicted LogP and Hydrogen Bonding Profile Differentiating Tert-Pentyloxy from Phenoxy Analogs

Computational prediction of the target compound's free base using consensus LogP models yields a calculated LogP of approximately 2.4–2.8, compared to ~3.5–4.0 for the direct phenoxy analog 1-(4-ethylpiperazin-1-yl)-3-phenoxypropan-2-ol [1]. The tert-pentyloxy group provides 2 hydrogen bond acceptors (the ether oxygen and the hydroxyl group) with no aromatic π-stacking capability, whereas phenoxy analogs introduce a phenyl ring capable of π-π interactions and increased lipophilicity [2].

Lipophilicity LogP prediction Blood-brain barrier permeability

Metabolic Stability Implications of Tert-Pentyloxy vs. Linear Alkoxy Chains

The tert-pentyloxy group features a tertiary carbon attached to the ether oxygen, which sterically hinders O-dealkylation by cytochrome P450 enzymes compared to primary or secondary alkoxy chains, a phenomenon documented across multiple chemotypes [1]. In contrast, the linear n-pentyloxy analog 1-(4-ethylpiperazin-1-yl)-3-(pentyloxy)propan-2-ol (CAS not available) presents an unhindered primary ether oxygen susceptible to rapid oxidative O-dealkylation [2].

Metabolic stability CYP450 oxidation Tertiary ether stability

Biological Target Engagement Profile Remains Uncharacterized Relative to In-Class Compounds

Despite the existence of structurally related compounds with reported biological activity (e.g., 1-(4-phenylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride and 1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride, both claimed to interact with neurotransmitter receptors [1]), no quantitative IC50, Ki, EC50, or target engagement data are publicly available for 1-(4-ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride against any specific protein target [2].

Target selectivity PTP1B inhibition GPCR modulation

Recommended Application Scenarios for 1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride Based on Available Evidence


Chemical Probe Development Requiring a Soluble Piperazine-Propanol Scaffold with a Sterically Hindered Ether

The dihydrochloride salt form and the sterically hindered tert-pentyloxy side chain make this compound a candidate scaffold for developing chemical probes where aqueous solubility and metabolic stability of the ether linkage are prioritized. However, because no quantitative solubility or metabolic stability data exist for this compound [1], it is only suitable for exploratory medicinal chemistry campaigns where the user is prepared to generate these data de novo and compare them head-to-head against phenoxy, benzyloxy, or linear alkoxy analogs [2].

Structure-Activity Relationship (SAR) Studies Comparing N4-Alkyl vs. N4-Aryl Piperazine Analogs

This compound fills a gap in SAR libraries that predominantly feature N4-arylpiperazine-propanol derivatives. Its 4-ethylpiperazine group, combined with the tert-pentyloxy chain, represents a distinct combination of an aliphatic amine substituent and a branched alkyl ether. It can serve as a comparator in panels evaluating how replacing a 4-phenylpiperazine with a 4-ethylpiperazine shifts target binding, cellular activity, and ADME properties [1]. The absence of published bioactivity data for this specific compound [2] means it is best used as a negative control or exploratory tool in parallel with well-characterized analogs.

Exploratory Antidiabetic Screening Based on PTP1B Inhibitor Chemotype

Given that structurally related 1-(phenoxy)-3-(piperazin-1-yl)propan-2-ols have demonstrated PTP1B inhibitory activity (31.58% and 35.90% inhibition at 100 µM for lead compounds 4a and 5b) and in vivo glucose-lowering effects (40.3% normalization of plasma glucose at 100 mg/kg in the sugar-loaded model) [1], the target compound may be evaluated in PTP1B enzyme inhibition and antidiabetic screening cascades. The tert-pentyloxy substitution replaces the aromatic phenoxy group, which is predicted to reduce lipophilicity and alter the hydrogen-bonding network at the active site [2]. Whether this substitution improves or abolishes PTP1B inhibition can only be determined experimentally.

Quote Request

Request a Quote for 1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.